2-(5-Isopropyl-oxazol-2-yl)-ethylamine

Description

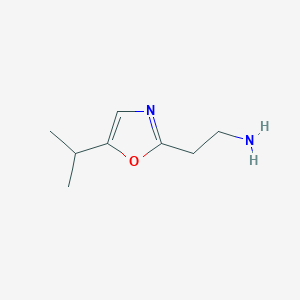

2-(5-Isopropyl-oxazol-2-yl)-ethylamine is a heterocyclic amine featuring an oxazole core substituted with an isopropyl group at the 5-position and an ethylamine side chain at the 2-position.

Properties

CAS No. |

952233-27-1 |

|---|---|

Molecular Formula |

C8H14N2O |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

2-(5-propan-2-yl-1,3-oxazol-2-yl)ethanamine |

InChI |

InChI=1S/C8H14N2O/c1-6(2)7-5-10-8(11-7)3-4-9/h5-6H,3-4,9H2,1-2H3 |

InChI Key |

GHBKARMEDMIWFT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CN=C(O1)CCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analog: Ethyl-2-(5-Benzoxazol-2-ylamino) Acetate Derivatives

Key Differences :

- Functional Groups : The ethyl acetate group in these derivatives introduces ester functionality, which may alter metabolic stability compared to the ethylamine group in 2-(5-Isopropyl-oxazol-2-yl)-ethylamine.

Biological Activity: Benzoxazole derivatives exhibit antimicrobial, anti-inflammatory, and antitumor activities .

Synthesis :

Benzoxazole analogs in were synthesized via multi-step reactions involving hydrazine, sodium azide, and thiourea . The target compound’s synthesis could hypothetically involve similar cyclization steps but with isopropyl-substituted precursors.

Structural Analog: 2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride

Key Differences :

- Core Structure : This compound (CAS 62-31-7) replaces the oxazole ring with a catechol (dihydroxyphenyl) group, significantly altering electronic properties and hydrogen-bonding capacity .

- Bioactivity : Catechol derivatives are associated with neurotransmitter activity (e.g., dopamine analogs), whereas oxazole-based amines are more commonly linked to antimicrobial or anticancer effects.

Safety: No chemical safety assessment has been conducted for this compound, highlighting a common data gap in safety profiles for structurally complex amines .

Structural Analog: Thiazopyr

Key Differences :

- Heterocycle : Thiazopyr contains a thiazole ring (sulfur and nitrogen) instead of oxazole (oxygen and nitrogen). Sulfur’s larger atomic size and polarizability may enhance pesticidal activity via stronger hydrophobic interactions .

- Application : Thiazopyr is used as a pesticide, whereas oxazole derivatives like the target compound are typically explored for pharmaceutical applications.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Heterocycle Impact : Oxazole’s oxygen atom may confer milder electronic effects than thiazole’s sulfur, influencing target selectivity in biological systems .

- Safety Considerations : Similar amines (e.g., 2-(3,4-Dihydroxyphenyl)ethylamine) lack formal safety assessments, underscoring the need for toxicological studies on the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.